

2-(Bromomethyl)-5-chloropyridine hydrobromide chemical properties

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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-chloropyridine
hydrobromide

Cat. No.: B3280534

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An In-depth Technical Guide to **2-(Bromomethyl)-5-chloropyridine hydrobromide**:
Properties, Synthesis, and Applications

Introduction

2-(Bromomethyl)-5-chloropyridine hydrobromide is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. As a bifunctional molecule, it incorporates a reactive bromomethyl group and a substituted pyridine ring, rendering it a versatile building block for the synthesis of complex molecular architectures. The hydrobromide salt form enhances the compound's stability and handling properties compared to its freebase counterpart, making it a preferred reagent in many synthetic applications.

This guide provides a comprehensive technical overview of **2-(Bromomethyl)-5-chloropyridine hydrobromide**, detailing its chemical and physical properties, outlining a logical synthetic approach, exploring its reactivity, and discussing its applications. The content herein is curated for researchers, scientists, and professionals in the field, offering field-proven insights grounded in established chemical principles.

Core Chemical and Physical Properties

The fundamental properties of a reagent are critical for its effective use in synthesis. The physical and chemical characteristics of **2-(Bromomethyl)-5-chloropyridine hydrobromide**

are summarized below. These data are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
CAS Number	1646152-49-9	[1][2]
Molecular Formula	C ₆ H ₆ Br ₂ ClN	[2]
Molecular Weight	287.38 g/mol	[2]
Appearance	Solid	[3]
Purity	Typically >95%	[3]
SMILES Code	<chem>C1C=CN=C(CBr)C=C1.[H]Br</chem>	[2][4]
InChI Key	RSYPZAKRQFBVBA-UHFFFAOYSA-N	[3]
Storage	Store in a cool, dry place under an inert atmosphere; freezer (-20°C) recommended for long-term storage.	[4]

The hydrobromide salt is generally stable under recommended storage conditions but should be handled with care, avoiding moisture and incompatible materials such as strong acids, acid chlorides, and oxidizing agents[1].

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and logical approach to **2-(Bromomethyl)-5-chloropyridine hydrobromide** involves the radical bromination of 2-methyl-5-chloropyridine, followed by salt formation with hydrobromic acid.

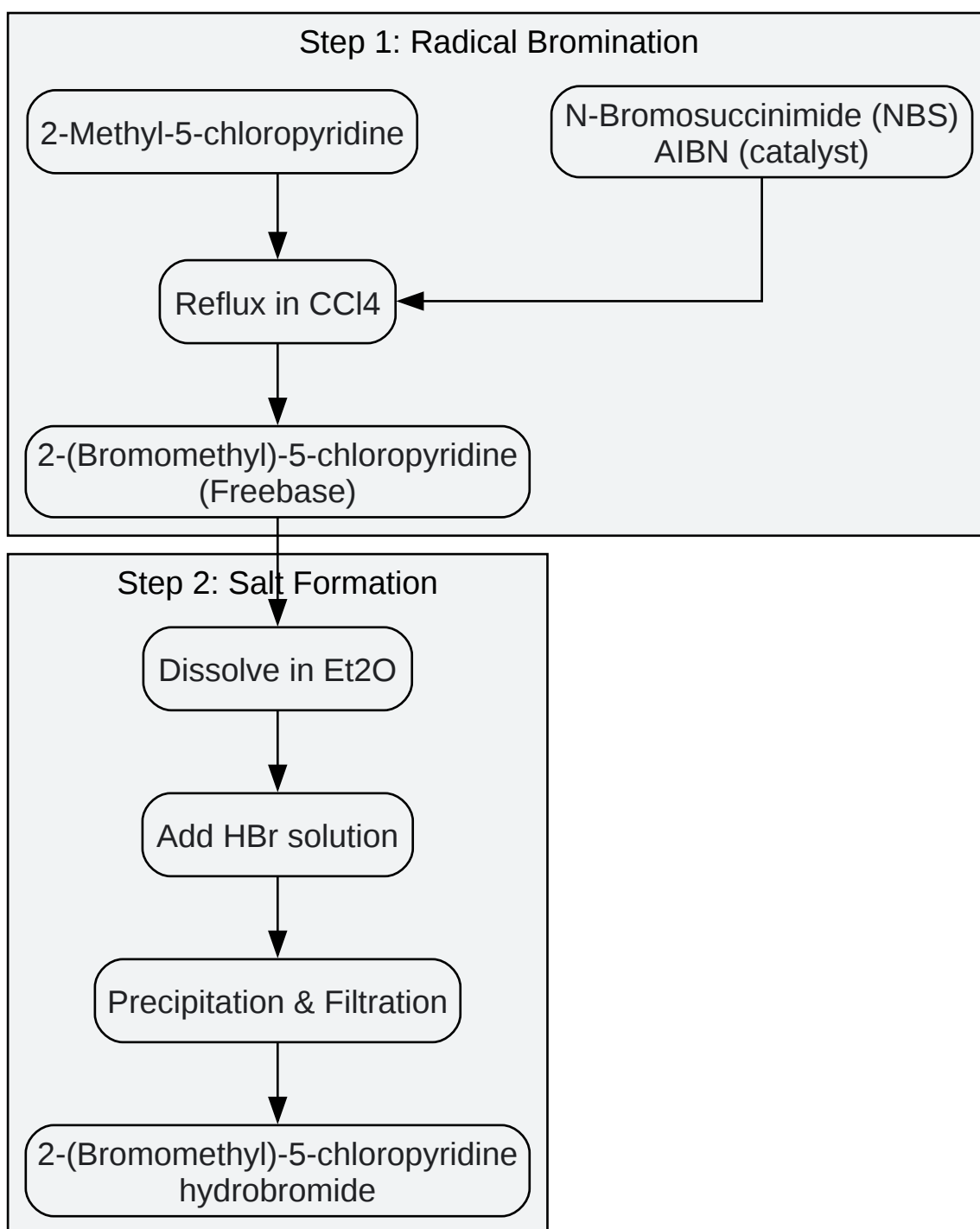
Experimental Protocol: A Plausible Synthetic Route

- Radical Bromination:
 - To a solution of 2-methyl-5-chloropyridine in a suitable non-polar solvent (e.g., carbon tetrachloride or cyclohexane), add N-Bromosuccinimide (NBS). NBS is the preferred

brominating agent for benzylic positions due to its ability to provide a low, constant concentration of bromine, minimizing side reactions.

- Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- Heat the reaction mixture to reflux to initiate the radical chain reaction. The reaction progress can be monitored by techniques such as TLC or GC-MS.
- Upon completion, the reaction is cooled, and the succinimide byproduct is filtered off. The filtrate, containing the freebase 2-(bromomethyl)-5-chloropyridine, is concentrated under reduced pressure.
- Hydrobromide Salt Formation:
 - The crude 2-(bromomethyl)-5-chloropyridine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
 - A solution of hydrogen bromide (HBr) in a compatible solvent (e.g., acetic acid or diethyl ether) is added dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).
 - The hydrobromide salt will precipitate out of the solution.
 - The solid product is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.

Synthetic Workflow Diagram



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Caption: Synthetic pathway for **2-(Bromomethyl)-5-chloropyridine hydrobromide**.

Reactivity and Applications in Drug Development

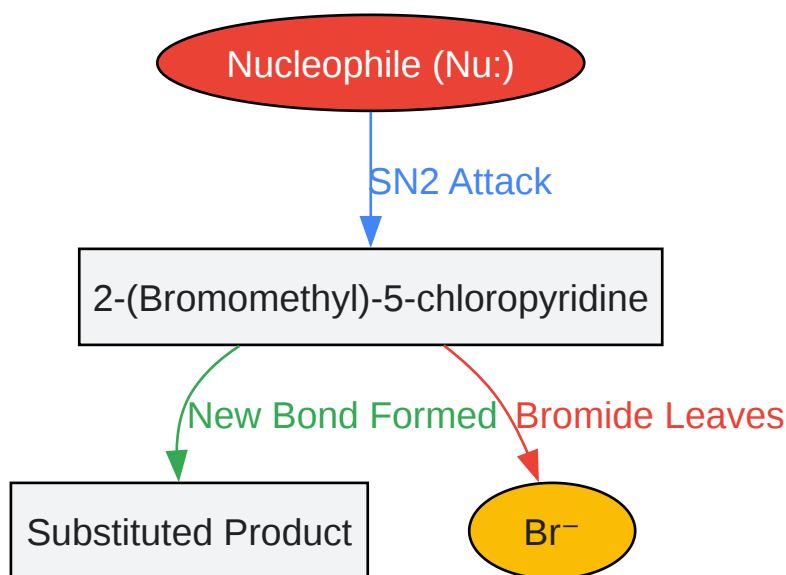
The synthetic utility of **2-(Bromomethyl)-5-chloropyridine hydrobromide** stems from the reactivity of the bromomethyl group, which is an excellent electrophile. This allows for the facile introduction of the (5-chloropyridin-2-yl)methyl moiety into a wide range of molecules.

The primary reaction it undergoes is nucleophilic substitution (S_N2), where a nucleophile displaces the bromide ion. This makes it an invaluable reagent for the synthesis of various pharmaceutical and agrochemical compounds. For instance, related pyridine building blocks are key intermediates in the synthesis of drugs like rupatadine, an antihistamine[5].

General Reaction Scheme: Nucleophilic Substitution

The compound readily reacts with a variety of nucleophiles, including:

- Amines (Primary and Secondary): To form substituted aminomethylpyridines.
- Alcohols and Phenols: To form ether linkages.
- Thiols: To form thioethers.
- Carbanions (e.g., from malonic esters): To form new carbon-carbon bonds.



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Caption: General S_N2 reaction of 2-(Bromomethyl)-5-chloropyridine.

This reactivity profile makes it a crucial intermediate for creating libraries of compounds for high-throughput screening in the drug discovery process. The 5-chloropyridine motif itself is present in numerous biologically active molecules, contributing to desired pharmacokinetic and pharmacodynamic properties.

Spectroscopic Characterization

Structural elucidation and purity assessment of **2-(Bromomethyl)-5-chloropyridine hydrobromide** are typically performed using a combination of NMR, IR, and MS techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

- **Aromatic Protons (3H):** The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).
- **Methylene Protons (2H):** The protons of the bromomethyl group (-CH₂Br) will appear as a singlet further downfield than a typical methyl group, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the pyridine ring.
- **N-H Proton (1H):** The proton associated with the hydrobromide salt on the pyridine nitrogen may appear as a broad singlet at a very downfield chemical shift ($> \delta$ 10 ppm).

IR Spectroscopy

- **N-H Stretch:** A broad absorption in the range of 2500-3000 cm⁻¹ is characteristic of the pyridinium salt.
- **C-H Stretch (Aromatic):** Peaks will appear just above 3000 cm⁻¹.
- **C=C and C=N Stretch (Aromatic Ring):** A series of sharp absorptions in the 1400-1600 cm⁻¹ region.
- **C-Br Stretch:** A strong absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry

In mass spectrometry, analysis would typically be performed on the freebase, 2-(Bromomethyl)-5-chloropyridine (C_6H_5BrClN , MW ≈ 206.47 g/mol)[\[6\]](#).

- **Molecular Ion (M^+):** A characteristic isotopic pattern will be observed for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 205, 207, and 209.
- **Fragmentation:** A prominent fragment would be the loss of the bromine atom ($[M-Br]^+$), leading to a peak around m/z 126/128.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **2-(Bromomethyl)-5-chloropyridine hydrobromide** is paramount to ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

Hazard Statement	Description	Source(s)
H302	Harmful if swallowed.	[7]
H315	Causes skin irritation.	[7]
H318	Causes serious eye damage.	[7]

| H335 | May cause respiratory irritation. [\[7\]](#) |

Safe Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood[\[8\]](#).
- **Personal Protective Equipment:**
 - **Eye/Face Protection:** Wear chemical safety goggles or a face shield[\[8\]](#).

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin[1][8].
- Respiratory Protection: If dust is generated, use an approved particulate respirator[1].
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[9].

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials[1][4].
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service[1].

Conclusion

2-(Bromomethyl)-5-chloropyridine hydrobromide is a high-value chemical intermediate with a well-defined reactivity profile. Its ability to act as an efficient electrophile for introducing the (5-chloropyridin-2-yl)methyl group makes it an indispensable tool for synthetic chemists, particularly in the realm of pharmaceutical research and development. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.

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